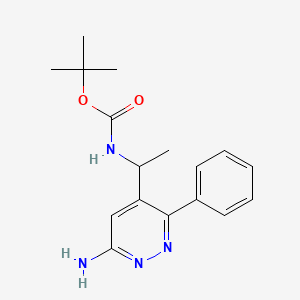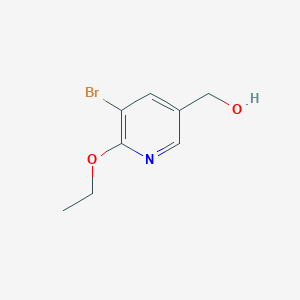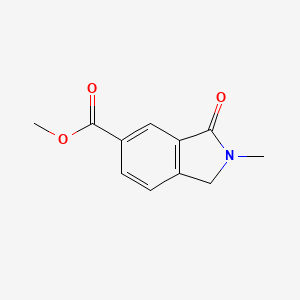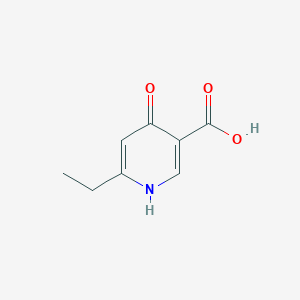![molecular formula C16H11BO3 B13931230 Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)
Naphtho[2,3-b]benzofuran-4-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid: is a boronic acid derivative of benzo[b]naphtho[2,3-d]furan. This compound is characterized by its unique structure, which includes a boronic acid functional group attached to a fused polycyclic aromatic hydrocarbon. The presence of the boronic acid group makes this compound highly reactive and useful in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a halogenated benzo[b]naphtho[2,3-d]furan with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Boronate Esterification: This method involves the esterification of benzo[b]naphtho[2,3-d]furan with a boronic acid derivative in the presence of an acid catalyst.
Direct Boronic Acid Functionalization: This method involves the direct introduction of the boronic acid group onto the benzo[b]naphtho[2,3-d]furan scaffold using boron reagents.
Industrial Production Methods: Industrial production of B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid typically involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems further enhances the production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid.
Reduced Derivatives: Reduced forms of the compound with altered functional groups.
Substituted Derivatives: Products with substituted boronic acid groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid is widely used in organic synthesis for the construction of complex molecules through cross-coupling reactions.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Development: This compound is explored for its potential in drug development, particularly in the design of boron-containing drugs with unique pharmacological properties.
Industry:
Mechanism of Action
The mechanism of action of B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, making this compound useful in various biochemical applications .
Comparison with Similar Compounds
Benzo[b]naphtho[2,1-d]furan: Similar structure but different positioning of the furan ring.
Dibenzofuran: A simpler structure with two benzene rings fused to a furan ring.
Naphtho[2,3-b]furan: A related compound with a different arrangement of the fused rings.
Uniqueness: B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and functionality. This makes it particularly valuable in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C16H11BO3 |
|---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[2,3-b][1]benzofuran-4-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)14-7-3-6-12-13-8-10-4-1-2-5-11(10)9-15(13)20-16(12)14/h1-9,18-19H |
InChI Key |
BGUAUUNQLULZTA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC4=CC=CC=C4C=C3O2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13931151.png)
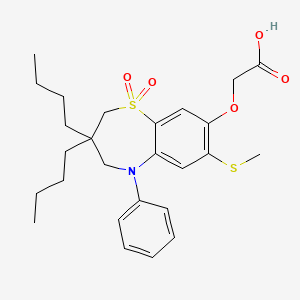
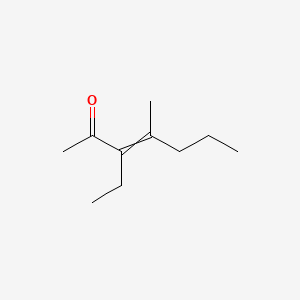
![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)

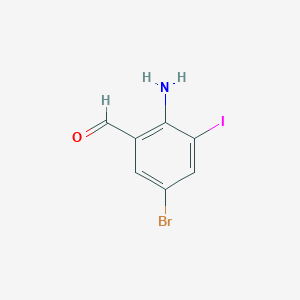
![3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B13931224.png)
![3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13931234.png)
